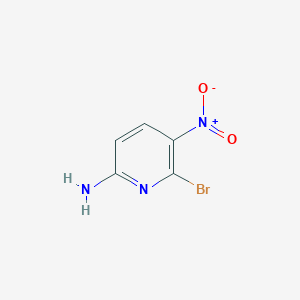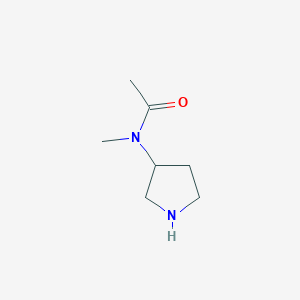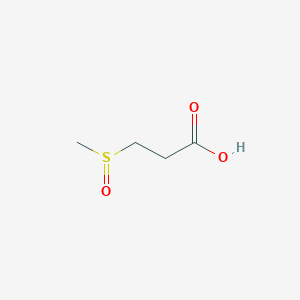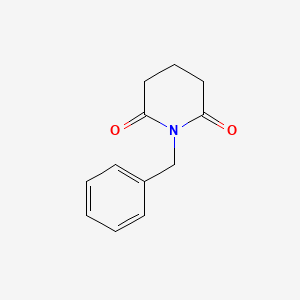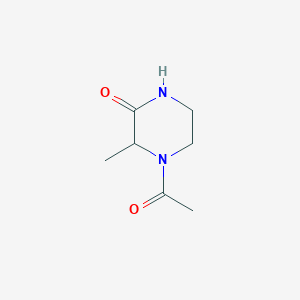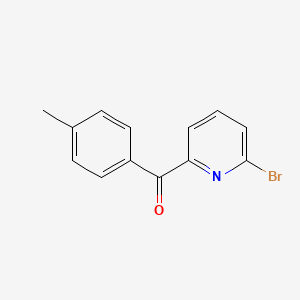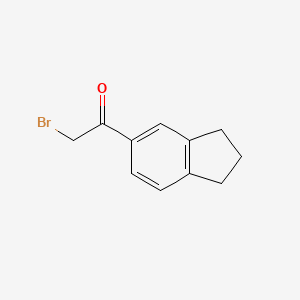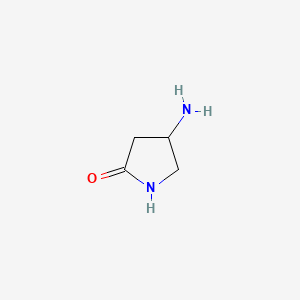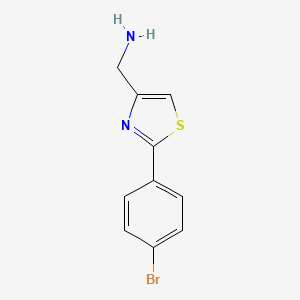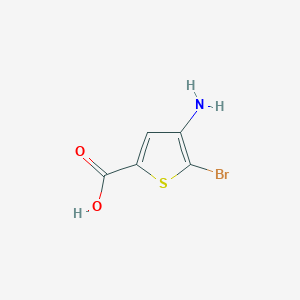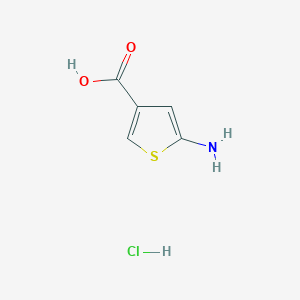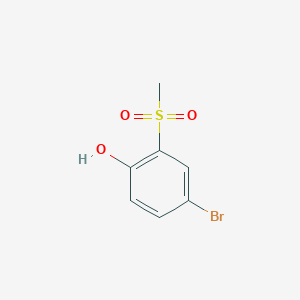![molecular formula C8H12N4 B1281816 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine CAS No. 66521-82-2](/img/structure/B1281816.png)
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine” is a chemical compound . It is a type of pyrido[4,3-d]pyrimidinamine .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis
The chemical reactions involving similar compounds include a Michael addition-type reaction, where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Applications De Recherche Scientifique
- Pyrido[2,3-d]pyrimidines are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .
- The synthesis of these compounds involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .
- Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
- For example, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
- Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
- The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .
Pharmaceutical Research
Synthesis of New Derivatives
- Pyrido[2,3-d]pyrimidines have been studied as potential anticancer agents .
- They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
- The structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets has been studied .
- Pyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized for various biomedical applications .
- The synthetic methods used for the synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones, both starting from a preformed pyrimidine ring or a pyridine ring, have been studied .
- These compounds have been found to provide ligands for several receptors in the body .
- Certain pyrido[2,3-d]pyrimidines have been found to inhibit dihydrofolate reductase (DHFR), which is a potential target for anticancer drugs .
- For example, piritrexim is a drug based on this structure that has shown good antitumor effects on carcinosarcoma in rats .
- Indole derivatives, which are structurally similar to pyrido[2,3-d]pyrimidines, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- This has led to interest among researchers to synthesize a variety of indole derivatives .
Anticancer Agents
Biomedical Applications
Inhibition of Dihydrofolate Reductase (DHFR)
Antiviral and Anti-inflammatory Activities
- Pyrido[2,3-d]pyrimidines have been found to possess antibacterial and antipyretic activities .
- The synthesis of these compounds involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .
- These compounds have been studied for their potential in treating bacterial infections and reducing fever .
- Certain pyrido[2,3-d]pyrimidines have been found to exhibit CNS depressive and anticonvulsant activities .
- These compounds have been studied for their potential in treating conditions such as epilepsy and other seizure disorders .
- Some pyrido[2,3-d]pyrimidines have been found to possess anti-HIV activities .
- These compounds have been studied for their potential in treating HIV infections .
- Indole derivatives, which are structurally similar to pyrido[2,3-d]pyrimidines, have been found to possess antimicrobial and antitubercular activities .
- These compounds have been studied for their potential in treating microbial infections and tuberculosis .
- Indole derivatives have also been found to possess antidiabetic and antimalarial activities .
- These compounds have been studied for their potential in treating diabetes and malaria .
Antibacterial and Antipyretic Activities
CNS Depressive and Anticonvulsant Activities
Anti-Human Immunodeficiency Virus (HIV) Activities
Antimicrobial and Antitubercular Activities
Antidiabetic and Antimalarial Activities
Anticholinesterase Activities
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-12-3-2-7-6(5-12)4-10-8(9)11-7/h4H,2-3,5H2,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPQOCFCFJJFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=NC=C2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

